![molecular formula C12H17NO4 B2607414 N-[2-(2,6-dimethoxyphenoxy)ethyl]acetamide CAS No. 728026-67-3](/img/structure/B2607414.png)
N-[2-(2,6-dimethoxyphenoxy)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-(2,6-dimethoxyphenoxy)ethyl]acetamide” is a chemical compound with the molecular formula C12H17NO4 . It has a molecular weight of 239.268 Da . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The linear formula of this compound is C12H17NO4 .
Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 239.271. Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available at this time.
Scientific Research Applications
Enzymatic Modification for Antioxidant Synthesis
- Antioxidant Capacity Enhancement through Enzymatic Modification : 2,6-Dimethoxyphenol, closely related to the chemical structure of interest, has been utilized in studies focusing on its potential as an antioxidant. Enzymatic modification, particularly through laccase-mediated oxidation, has been shown to produce dimers with significantly higher antioxidant capacity, demonstrating its application in creating bioactive compounds with enhanced health benefits (Adelakun et al., 2012).
Synthesis and Biological Activity
- Synthesis Techniques and Biological Evaluation : The compound has been a subject of research for its synthesis methods and potential biological activities. Studies have detailed the synthesis of related compounds, exploring their anticancer, anticonvulsant, and antimicrobial properties. For instance, compounds synthesized from 2,6-dimethoxyphenol derivatives have shown significant anticonvulsant activity and protection in focal seizures, suggesting their utility in medical treatments (Pękala et al., 2011).
Antifungal and Antibacterial Properties
- Broad-Spectrum Antifungal Agents : Derivatives of the acetamide class have been identified as potent broad-spectrum antifungal agents, effective against Candida and Aspergillus species. These findings highlight the compound's relevance in developing new antifungal therapies (Bardiot et al., 2015).
Chemical Synthesis and Potential Pesticide Applications
- Chemical Synthesis and Applications in Pesticides : N-(hydroxyalkyl)-4-chlorophenoxyacetamide derivatives, bearing structural similarities, have been characterized and proposed as potential pesticides. X-ray powder diffraction data supports their utility in agricultural applications, underscoring the versatile applications of acetamide derivatives in enhancing crop protection strategies (Olszewska et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
N-[2-(2,6-dimethoxyphenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-9(14)13-7-8-17-12-10(15-2)5-4-6-11(12)16-3/h4-6H,7-8H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBUVXJQCDMDFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=C(C=CC=C1OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
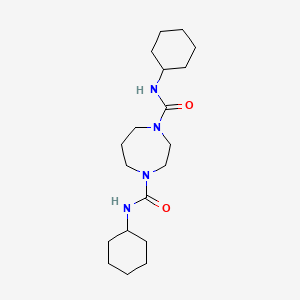
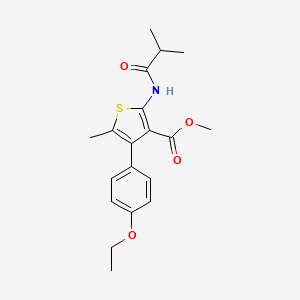
![1-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2607335.png)
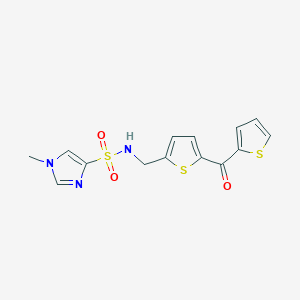
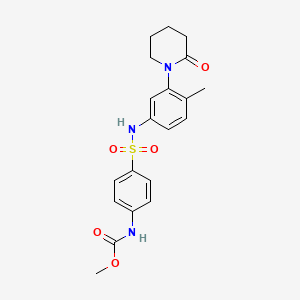
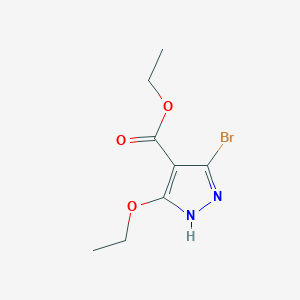
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2607341.png)
![(E)-2-amino-1-((3-methoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2607343.png)

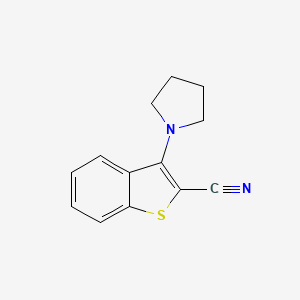
![5-chloro-N-[2-methyl-5-(2-methylpropanoylamino)phenyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2607349.png)
![(3-Amino-5-(p-tolylamino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2607350.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2607351.png)

